Product packaging for ACTH (17-39)(Cat. No.:CAS No. 11138-16-2)

ACTH (17-39)

Cat. No.: B1172653
CAS No.: 11138-16-2
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-quality antibody specifically targeting the C-terminal fragment (amino acids 17-39) of human Adrenocorticotropic Hormone (ACTH). ACTH is a 39-amino acid peptide hormone derived from the precursor protein proopiomelanocortin (POMC) and is a primary regulator of adrenal cortisol production . The fragment ACTH (17-39) is also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP), which is a natural cleavage product of ACTH . This antibody is designed for research applications to study the processing and metabolism of POMC and ACTH. It is particularly valuable for the specific detection of ACTH fragments in various experimental settings, including immunoassays and immunohistochemistry, helping to investigate the endocrine and paracrine roles of CLIP in the central nervous system and pancreatic function . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

11138-16-2

Molecular Formula

C3H12Cl2N2

Synonyms

ACTH (17-39)

Origin of Product

United States

Origin and Post Translational Processing of Acth 17 39

Enzymatic Cleavage Pathways of Pro-Opiomelanocortin (POMC)

The proteolytic cleavage of POMC is primarily carried out by a family of enzymes known as prohormone convertases (PCs). These are subtilisin-like serine proteases that cleave precursor proteins at specific recognition sites, typically pairs of basic amino acid residues (lysine and arginine). clinicalgate.comnih.gov

Prohormone convertase 1 (also known as PC1/3) is a key enzyme in the initial processing of POMC in the anterior pituitary. clinicalgate.comresearchgate.netnih.govresearchgate.net PC1/3 cleaves POMC at defined dibasic amino acid sequences, leading to the generation of several intermediate products, including pro-ACTH and beta-lipotropin. clinicalgate.comnih.gov Further cleavage of pro-ACTH by PC1/3 results in the production of the 39-amino acid peptide ACTH (1-39), along with N-pro-opiomelanocortin (N-POC) and the joining peptide. clinicalgate.comnih.govoncohemakey.com This cleavage primarily occurs at the carboxyl side of paired basic residues. nih.govresearchgate.net

Prohormone convertase 2 (PC2) also plays a significant role in POMC processing, particularly in tissues outside the anterior pituitary, such as the intermediate lobe of the pituitary and the hypothalamus. clinicalgate.comoncohemakey.com While PC1/3 is primarily responsible for generating ACTH (1-39) from pro-ACTH, PC2 is involved in the further processing of ACTH (1-39) into smaller fragments. clinicalgate.comoncohemakey.com

Prohormone ConvertasePrimary Location(s) of Action on POMCPrimary Cleavage Products
PC1/3Anterior Pituitary, Intermediate Lobe, HypothalamusACTH (1-39), Beta-Lipotropin, N-POC, Joining Peptide
PC2Intermediate Lobe, Hypothalamus, SkinACTH (1-17), CLIP (ACTH 18-39), Beta-Endorphin (from Beta-Lipotropin)

Note: This table summarizes primary actions; tissue-specific expression and co-expression of convertases influence the final peptide profile.

ACTH (17-39), also known as Corticotropin-like Intermediate Lobe Peptide (CLIP), is generated through the proteolytic cleavage of ACTH (1-39). nih.govcaymanchem.comnovusbio.comscbt.combiosystems.ch This cleavage is primarily mediated by PC2. clinicalgate.comnih.govoncohemakey.com PC2 cleaves ACTH (1-39) at a specific site located after amino acid 16, between a pair of basic residues. clinicalgate.com This enzymatic action separates the N-terminal fragment ACTH (1-16) from the C-terminal fragment ACTH (17-39). clinicalgate.com The generation of CLIP (ACTH 18-39) is also noted during the cleavage that produces alpha-MSH. oncohemakey.com Studies using human microvascular endothelial cell membranes have shown the fragmentation of ACTH (1-39) into various products, including ACTH (17-39). oup.com

Role of Prohormone Convertases (e.g., PC1/3, PC2) in ACTH (1-39) Generation

Tissue-Specific Processing of POMC and ACTH (17-39) Formation

The processing of POMC is highly tissue-specific, largely due to the differential expression of prohormone convertases and other processing enzymes. clinicalgate.comoncohemakey.com In the anterior pituitary, where PC1/3 is the predominant convertase, the primary products are ACTH (1-39), beta-lipotropin, N-POC, and joining peptide. clinicalgate.comnih.govoncohemakey.com The further cleavage of ACTH (1-39) to ACTH (17-39) by PC2 is minimal in the human anterior pituitary because PC2 is not significantly expressed there. clinicalgate.comoncohemakey.com

In contrast, the intermediate lobe of the pituitary (present in rodents and fetal humans, but largely absent in adult humans) and certain areas of the brain, such as the hypothalamus, express both PC1/3 and PC2. clinicalgate.comnih.govoncohemakey.com In these tissues, ACTH (1-39) is further processed by PC2 to generate alpha-melanocyte-stimulating hormone (alpha-MSH), which corresponds to ACTH (1-13) with modifications, and ACTH (18-39), or CLIP. clinicalgate.comnih.govoncohemakey.comoup.comnih.gov Some sources also refer to the PC2 cleavage yielding ACTH (1-17) and CLIP (ACTH 18-39). nih.gov The presence of ACTH (17-39) is therefore more characteristic of tissues where PC2 activity on ACTH (1-39) is significant.

Extrapituitary tissues, including the skin and immune cells, also synthesize and process POMC, albeit typically at lower levels than the pituitary. researchgate.net Tissue-specific processing in these sites can also contribute to the formation of ACTH (17-39) and other POMC-derived peptides. researchgate.netoup.com

Regulation of Proteolytic Processing and ACTH (17-39) Generation

The proteolytic processing of POMC and the subsequent generation of peptides like ACTH (17-39) are subject to various regulatory mechanisms. The expression and activity of prohormone convertases, particularly PC1/3 and PC2, are key points of control. For instance, PC1/3 mRNA can be upregulated by corticotropin-releasing hormone (CRH) and downregulated by glucocorticoids in mouse pituitary cells. clinicalgate.comoncohemakey.com This suggests a feedback loop where stress signals (mediated by CRH) can influence the machinery responsible for generating ACTH (1-39).

The differential expression of PC1/3 and PC2 across tissues is a primary regulatory mechanism dictating the specific POMC-derived peptides produced. clinicalgate.comnih.gov Studies have also indicated that the activity of these convertases can be influenced by endogenous inhibitors or chaperones. nih.govresearchgate.netoup.com For example, proSAAS can act as an inhibitor for PC1/3, while 7B2 is obligatory for the formation of active PC2. nih.govresearchgate.netoup.com

Furthermore, the cellular environment, including pH within secretory vesicles, can impact convertase activity and, consequently, the efficiency and specificity of POMC processing. The sequential nature of cleavage events, influenced by the accessibility of cleavage sites and peptide folding, also contributes to the regulation of which fragments are ultimately generated. clinicalgate.com

Research findings highlight the complexity of this regulation. Studies on pituitary tumors, for example, have shown impaired POMC processing, potentially due to defects in PC1/3 expression. scispace.comucl.ac.uk This underscores the importance of proper convertase function for the accurate generation of POMC-derived peptides.

Intracellular Trafficking and Secretion Mechanisms of Processed Peptides

Following synthesis and proteolytic processing, POMC-derived peptides, including ACTH (17-39), are primarily stored in dense-core secretory granules within endocrine and neuronal cells. nih.govnih.gov The targeting of POMC and its processing enzymes to these granules is crucial for regulated secretion. nih.govoup.com Cleavage of POMC by prohormone convertases can begin in the trans-Golgi network and continues within the maturing secretory vesicles. clinicalgate.comresearchgate.net

Secretion of these processed peptides occurs via the regulated secretory pathway in response to specific stimuli. nih.gov For instance, in the anterior pituitary, the release of ACTH (1-39) is stimulated by CRH. researchgate.netanaspec.com While ACTH (1-39) is the major secreted form from the anterior pituitary, in tissues expressing PC2, smaller fragments like ACTH (17-39) are also generated and can be released. clinicalgate.comoncohemakey.com

Studies using cell lines, such as mouse AtT20 corticotrope cells, have provided insights into the trafficking and secretion processes. clinicalgate.comoup.com These studies suggest that in the absence of stimulation, newly synthesized POMC might be released via a constitutive pathway, while processed peptides are held in secretory granules for stimulated release. clinicalgate.comoup.com This differential sorting and secretion contribute to the distinct circulating levels of POMC and its various cleavage products. clinicalgate.com

The release of POMC-derived peptides is a dynamic process influenced by a variety of factors, including hormonal signals and the metabolic status of the organism. oup.com Understanding the intricate mechanisms of intracellular trafficking and regulated secretion is essential for comprehending the physiological roles of peptides like ACTH (17-39).

Molecular Interactions and Receptor Pharmacology of Acth 17 39

Exploration of Melanocortin Receptor (MCR) Interactions

The melanocortin receptor family consists of five members: MC1R, MC2R, MC3R, MC4R, and MC5R. These are G protein-coupled receptors (GPCRs) that typically couple to Gs proteins, leading to increased intracellular cAMP levels upon activation. nih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov While ACTH (1-39) can activate all five MCRs in vitro, MC2R is considered its highly specific receptor at physiological concentrations. frontiersin.orgnih.gov

Research indicates that the biological activity of the ACTH molecule, particularly its ability to stimulate glucocorticoid production via MC2R, is largely dependent on its N-terminal region, specifically the first 24 amino acids. nih.govfrontiersin.orgfrontiersin.orgnih.gov Fragments shorter than 16 or 17 amino acids generally lose their binding affinity and potency at MC2R. nih.govnih.gov The ACTH (17-39) fragment, lacking the critical N-terminal "message" sequence (His6-Phe7-Arg8-Trp9) and a significant portion of the "address" sequence (Lys15-Lys16-Arg17-Arg18-Pro19), is not expected to act as a canonical agonist at MC2R. frontiersin.orgfrontiersin.orgnih.govbioscientifica.com The HFRW motif is essential for binding and signal transduction, while the KKRR(P) motif is important for specific ACTH binding to MC2R. frontiersin.orgfrontiersin.orgbioscientifica.com

While ACTH (1-39) and the core HFRW sequence are known to interact with other MCR subtypes, the binding affinity and activity of the specific ACTH (17-39) fragment at MC1R, MC3R, MC4R, and MC5R are less extensively documented compared to the N-terminal fragments. Studies on related ACTH fragments, such as ACTH (11-24), have shown competitive inhibition at MC2R but also complex interactions with other receptors or pathways depending on the experimental model. bioscientifica.comtargetmol.com The first 13 residues of ACTH are active at other melanocortin receptors. nih.gov ACTH (1-39) or α-MSH can activate MC1R, MC3R, MC4R, and MC5R. frontiersin.orgfrontiersin.org MC3R is considered the least selective, binding the four melanocortins with equal affinity, while MC1R and MC5R show highest affinity for α-MSH, and MC4R for β-MSH. frontiersin.orgmdpi.comfrontiersin.org The ACTH (17-39) fragment, lacking the primary active sequences, is unlikely to exhibit significant agonistic activity at these receptors, but potential low-affinity binding or modulatory effects cannot be entirely ruled out without specific studies on this fragment.

The MC2R's functional expression and responsiveness to ACTH are absolutely dependent on the Melanocortin Receptor Accessory Protein (MRAP), which is essential for receptor trafficking to the plasma membrane and for ACTH binding and activation. nih.govnih.govfrontiersin.orgnih.govpnas.orgcrinetics.comoup.comfrontiersin.org MRAP exists as an antiparallel homodimer and associates with MC2R. nih.govnih.govnih.govpnas.orgfrontiersin.org MRAP's interaction with MC2R is crucial for creating the ACTH binding pocket and facilitating signal transduction. nih.govnih.govfrontiersin.org While MRAP is primarily associated with MC2R, MRAP2, a homologue, has been shown to interact with and modulate the function of other MCRs, including MC3R and MC4R, potentially increasing their sensitivity to ACTH. pnas.orgbioscientifica.com The role of MRAPs in the interaction of ACTH (17-39) with any MCRs, particularly if it were to exhibit any residual binding or modulatory activity, would need specific investigation. Given that MRAP's interaction is critical for full-length ACTH binding to MC2R, the absence of significant interaction of ACTH (17-39) with MC2R likely also involves the lack of productive interaction in the presence of MRAP.

Investigation of Binding Affinity to Other MCR Subtypes (MC1R, MC3R, MC4R, MC5R) by Related Fragments

Potential for Non-Melanocortin Receptor Mediated Actions

While the primary focus for ACTH and its fragments is the melanocortin receptor system, the possibility of non-melanocortin receptor-mediated actions exists. Some ACTH fragments have been reported to exert effects through mechanisms not involving canonical MCR activation. For example, the ACTH (7-38) fragment has been shown to stimulate aldosterone (B195564) secretion in rats through a mechanism involving the angiotensin receptor, highlighting potential species-specific and non-MCR interactions. frontiersin.orgfrontiersin.orgbioscientifica.com Although specific data for ACTH (17-39) is limited in this regard, the existence of such alternative pathways for related fragments suggests that ACTH (17-39) could potentially interact with other receptor systems or cellular pathways independent of MCRs. Further research would be required to identify and characterize any such interactions.

Examination of Antagonistic or Modulatory Effects of ACTH (17-39)

Certain ACTH fragments, despite lacking agonistic activity, have been shown to act as antagonists or modulators at MCRs. ACTH (11-24) has been described as a competitive antagonist of ACTH (1-39) at MC2R in some studies. bioscientifica.comtargetmol.com Similarly, the ACTH (7-38) fragment (also known as corticotropin-inhibiting peptide or CIP) has demonstrated antagonistic effects at the human MC2R. frontiersin.orgfrontiersin.orgbioscientifica.com Given that ACTH (17-39) contains a portion of the C-terminal region which may influence binding or receptor interaction, it is plausible that it could exert antagonistic or modulatory effects, particularly at MC2R or potentially other MCRs, by competing with full-length ACTH or altering receptor conformation without inducing full activation. However, direct evidence of antagonistic or modulatory activity specifically for the ACTH (17-39) fragment requires dedicated pharmacological studies.

Ligand-Receptor Conformational Dynamics Studies

Cellular and Biochemical Effects of Acth 17 39 in Pre Clinical Models

Effects on Intracellular Signaling Cascades (e.g., cAMP, PKA) in vitro

The classical mechanism of action for full-length ACTH (1-39) involves binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). wikipedia.orgwikidoc.orgtocris.comnih.govguidetoimmunopharmacology.orguni.luguidetopharmacology.org While this pathway is well-established for ACTH (1-39), specific data on the direct effects of ACTH (17-39) on cAMP and PKA signaling in isolation are limited in the provided search results. One study noted that ACTH (1-17) and ACTH (1-39) increased adenylate cyclase activity via the MC-1 receptor in HEK293 cells. wikidata.org However, the activity of the 17-39 fragment in this context is not explicitly detailed.

Modulation of Gene Expression Profiles in Cultured Cells

ACTH (1-39) has been shown to significantly modulate gene expression profiles in human adrenal cells, affecting genes involved in steroid biosynthesis and the ACTH receptor itself. researchgate.netcuhk.edu.cn For instance, chronic ACTH treatment in primary human adult and fetal adrenal cells led to the upregulation of numerous genes, including those encoding steroidogenic enzymes and MC2R. researchgate.netcuhk.edu.cn Despite the established role of ACTH (1-39) in transcriptional regulation, specific studies detailing the influence of ACTH (17-39) on global gene expression profiles in various cultured cell types were not prominently featured in the search results.

Influence on Cellular Proliferation and Differentiation in vitro

In the context of adrenal cortical cells, ACTH generally promotes differentiation and can inhibit proliferation. nih.govctdbase.orgnih.govnih.gov Studies on neuronal cell cultures have indicated that ACTH (1-24) can act as a survival and developmental factor, increasing neuronal viability and promoting maturation and differentiation characterized by a denser neuritic network. cycpeptmpdb.com While ACTH (17-39) is mentioned as stimulating insulin (B600854) production, which relates to cellular function, direct evidence regarding its specific effects on proliferation and differentiation in adrenal, neuronal, or other cell types in vitro was not extensively provided in the search results.

Neurotrophic or Neuroprotective Properties in Neuronal Cell Cultures

ACTH-related peptides have demonstrated neurotrophic and neuroprotective properties in various in vitro and in vivo models. cycpeptmpdb.com For example, ACTH (1-24) has been shown to increase neuronal viability and enhance the development of neuritic networks in rat embryo cerebral neurons in vitro. cycpeptmpdb.com ACTH (1-39) and alpha-MSH have also been reported to protect cultured rat forebrain neurons from various insults, including excitotoxic, apoptotic, oxidative, and inflammation-related damage. While the neurotrophic and neuroprotective potential of ACTH-related peptides is recognized, specific research focusing solely on the effects of the ACTH (17-39) fragment in neuronal cell cultures was not a major theme in the provided search results.

Immunomodulatory Activities in Isolated Immune Cells

ACTH is known to influence the immune system, and melanocortin receptors are expressed on various immune cell lineages. Research indicates that ACTH can increase the production of the anti-inflammatory cytokine IL-10 in human cells and peripheral blood mononuclear cells (PBMCs). ACTH (1-39) and alpha-MSH have been shown to suppress inflammatory responses in models of nervous tissue injury. cycpeptmpdb.com Interestingly, one source suggests that the ACTH (22-39) fragment, which overlaps significantly with ACTH (17-39), may possess higher immunological activity compared to ACTH (1-24). This hints at a potential immunomodulatory role for the C-terminal portion of ACTH, including the 17-39 region, although further specific studies on isolated immune cells are needed to fully characterize the effects of ACTH (17-39).

Comparative Biology and Structure Activity Relationships of Acth Fragments

Comparison of ACTH (17-39) Activity with Full-Length ACTH (1-39)

Full-length ACTH (1-39) is a potent agonist of the melanocortin 2 receptor (MC2R), which is predominantly found in the adrenal cortex and mediates the steroidogenic effects of ACTH guidetopharmacology.orgtocris.comnih.goveurogentec.com. This activity is primarily attributed to the N-terminal portion of the peptide, specifically the first 24 amino acids nih.govwikipedia.orgcaymanchem.com. In contrast, the ACTH (17-39) region, as represented by CLIP (ACTH 18-39), lacks the critical N-terminal sequence required for potent MC2R activation and thus does not stimulate adrenal steroidogenesis peptide.comnovusbio.com. While ACTH (1-24) retains the full biological activity of ACTH (1-39) in terms of steroidogenesis, fragments shorter than 20 amino acids from the N-terminus are generally considered inactive in this regard nih.govwikipedia.org. The distinct lack of adrenal cortical stimulating activity in the 17-39 fragment highlights the functional specialization along the ACTH peptide chain.

Analysis of Functional Differences with Other Endogenous Fragments (e.g., ACTH (1-24), alpha-MSH, CLIP, ACTH (7-38))

The various endogenous fragments derived from POMC exhibit diverse biological profiles due to differential processing and distinct receptor interactions.

ACTH (1-24): This synthetic fragment retains the full steroidogenic activity of ACTH (1-39) by acting as a potent MC2R agonist wikipedia.orgcaymanchem.compeptide.comuni.lupeptide.com.

Alpha-MSH (α-MSH): Corresponding to ACTH (1-13) with post-translational modifications, α-MSH is a key ligand for MC1R, MC3R, MC4R, and MC5R, involved in pigmentation, metabolic regulation, and anti-inflammatory processes caymanchem.compeptide.comnih.govnih.gov. It does not activate MC2R caymanchem.comnih.gov.

CLIP (ACTH 18-39): This fragment, which largely overlaps with the ACTH (17-39) region, is produced in the intermediate lobe of the pituitary and in other tissues uni.lu. Unlike the N-terminal fragments, CLIP does not possess significant melanocortin receptor agonist activity, particularly at MC2R nih.gov. Research suggests potential roles for CLIP in the central nervous system and as an insulin (B600854) secretagogue uni.lu. Studies have also indicated that CLIP can increase cumulative food intake in fasted rats when administered intracerebroventricularly.

ACTH (7-38): Also known as Corticotropin-inhibiting peptide (CIP), this fragment has been shown to act as a competitive antagonist of ACTH receptors and lacks corticosteroidogenic activity peptide.comnovusbio.com.

Structural Determinants of Biological Activity within the ACTH (17-39) Sequence

The biological activity of ACTH is highly dependent on specific amino acid sequences within its structure. The potent steroidogenic activity of full-length ACTH and ACTH (1-24) is linked to two key regions in the N-terminus: the HGLPHPL sequence (residues 6-9, often referred to as the "message sequence" or His-Phe-Arg-Trp motif in the context of MSH) which is conserved across many POMC peptides, and the KPVGKKRRPVKVYP sequence (residues 15-19, part of the "address sequence") which contributes to specific binding to MC2R caymanchem.comnih.gov.

The ACTH (17-39) region, as exemplified by CLIP (18-39), lacks these critical N-terminal motifs. The sequence of human CLIP (18-39) is Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe uni.lu. The absence of the primary MC2R activating sequences explains why CLIP does not stimulate adrenal steroidogenesis. While CLIP exhibits its own biological activities, these are mediated through mechanisms independent of the classical MC2R activation pathway utilized by the full-length hormone and its N-terminal active fragments. The specific structural determinants within the 18-39 sequence responsible for CLIP's observed effects, such as influencing insulin secretion or feeding behavior, are areas of ongoing research.

Rational Design and Synthesis of ACTH (17-39) Analogs for Research

The study of ACTH fragments and the design of synthetic analogs have been instrumental in understanding the structure-activity relationships of the melanocortin system. Although specific research on the rational design of analogs focused solely on the ACTH (17-39) sequence (excluding CLIP's known activities) is not extensively documented in the provided sources, the general principles applied to other ACTH fragments are relevant.

Synthetic peptides corresponding to various ACTH fragments, including CLIP (18-39), are synthesized for research purposes to investigate their specific biological activities and potential therapeutic applications. The rational design of peptide analogs typically involves modifying the amino acid sequence or structure to enhance stability, modify receptor selectivity, or alter biological potency. For instance, studies on other fragments like ACTH (11-24) and ACTH (7-24) have explored their potential as antagonists caymanchem.com. Given the observed activities of CLIP (18-39), such as its effect on feeding, rational design efforts could focus on developing analogs that modulate these specific pathways. The synthesis of these peptides allows for controlled in vitro and in vivo studies to dissect the roles of different regions of the ACTH molecule.

Analytical and Methodological Approaches in Acth 17 39 Research

Advanced Peptide Synthesis Techniques for Research-Grade ACTH (17-39)

The production of research-grade ACTH (17-39) typically involves advanced peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method for assembling peptides from amino acid precursors. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support (resin). nih.gov The use of linkers provides control and flexibility in the synthesis process, including functionalization of the C-terminal amino acid and control over cleavage conditions to release the peptide after synthesis. nih.gov Solution-phase methods are also valuable, particularly for large-scale manufacturing and specialized laboratory applications. nih.gov Synthetic ACTH (18-39) is available for research purposes. caymanchem.comsigmaaldrich.com

High-Resolution Mass Spectrometry for Identification and Quantification in Biological Samples

Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), is a powerful tool for the identification and quantification of peptides like ACTH (17-39) in complex biological samples. oup.comresearchgate.netnih.govresearchgate.net LC-MS/MS allows for the simultaneous quantification of multiple steroids and peptides. nih.govnih.gov This technique involves separating peptides by liquid chromatography before they are introduced into a mass spectrometer for detection and analysis based on their mass-to-charge ratio. oup.comnih.gov High-resolution mass spectrometry provides accurate mass measurements, aiding in the definitive identification of peptides. oup.comresearchgate.net Sample preparation techniques, such as solvent extraction and chromatographic purification, are often employed before MS analysis to enrich and clean up the peptide fraction from biological matrices like plasma or tissue extracts. oup.comlabcorp.com

Chromatographic Methods for Peptide Separation and Purification

Chromatographic methods are essential for the separation and purification of ACTH (17-39) from biological sources or synthesis mixtures. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are widely used for peptide separation based on their hydrophobicity. nih.govoup.combioscientifica.com Other methods include gel filtration chromatography and ion exchange chromatography, which separate peptides based on size and charge, respectively. nih.govnih.gov These methods are often used in combination to achieve high levels of purity for downstream research applications. nih.gov Purification techniques are crucial to remove interfering substances and isolate the specific peptide of interest for accurate analysis and functional studies. oup.comlabcorp.comnih.gov

Immunochemical Assays (e.g., ELISAs, RIAs) for Detection in Research Contexts

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs), are sensitive techniques used for the detection and quantification of peptides like ACTH (17-39) in research contexts. ibl-america.comslideshare.netnih.gov RIAs utilize radioactive tracers and antibodies to measure antigen concentrations through competitive binding. ibl-america.comslideshare.net ELISAs employ enzyme-linked antibodies to detect the target peptide, often resulting in a colored product that can be quantified. slideshare.netnih.gov These assays rely on the specificity of antibodies raised against the peptide of interest. While some antibodies are specific for full-length ACTH (1-39), others may recognize specific fragments like ACTH (17-39). biosystems.chpnas.org For example, some antibodies raised against the 17-39 moiety of ACTH have been used in research. bioscientifica.com However, it is important to note the potential for cross-reactivity with other ACTH fragments or related peptides when using immunochemical assays. pnas.orgnih.gov

In Vitro Receptor Binding and Functional Assays for ACTH (17-39)

In vitro assays are used to investigate the binding affinity and functional activity of ACTH (17-39) at its potential receptor targets, particularly melanocortin receptors (MCRs). Receptor binding assays typically involve incubating the peptide with cells or membranes expressing the receptor and measuring the amount of bound peptide, often using a labeled version of the peptide or a known ligand. nih.govoup.com Functional assays assess the biological response elicited by peptide binding, such as the stimulation of intracellular signaling pathways. nih.govoup.comfrontiersin.org For melanocortin receptors, a common functional assay measures the production of cyclic AMP (cAMP), a key second messenger activated by these G protein-coupled receptors. nih.govoup.comfrontiersin.orgfrontiersin.orgcaymanchem.com Studies have shown that while full-length ACTH (1-39) and its N-terminal fragments like ACTH (1-24) are potent agonists of the MC2 receptor, the ACTH (17-39) fragment is generally reported as being incapable of stimulating steroid production in adrenal cell bioassays at high concentrations, and may even act as an antagonist. frontiersin.orgnih.gov However, the specific activity and potential receptor targets of ACTH (17-39) can be further explored using these in vitro methods.

Cell-Based Reporter Systems for Signaling Pathway Analysis

Cell-based reporter systems are valuable tools for analyzing the signaling pathways activated by peptides like ACTH (17-39). These systems typically involve cell lines engineered to express a specific receptor (e.g., MC2R) and a reporter gene (e.g., luciferase) whose expression is linked to the activation of a downstream signaling pathway, such as the cAMP pathway. caymanchem.com When the peptide binds to the receptor and activates the pathway, the reporter gene is expressed, and its activity can be measured, providing an indirect readout of receptor activation and signaling. caymanchem.com These systems allow researchers to quantify the functional activity of peptides and investigate the molecular mechanisms of receptor signaling in a controlled cellular environment. caymanchem.com For instance, studies on ACTH signaling often utilize reporter systems to measure cAMP production upon MC2R activation. nih.govoup.comfrontiersin.orgfrontiersin.orgcaymanchem.com

Application of Genetic Manipulation in Animal Models for Studying Fragment Function (e.g., MC2R knockout mice)

Genetic manipulation in animal models, particularly mice, is a crucial approach for studying the in vivo function of peptides like ACTH (17-39) and their receptors. Genetically modified models, such as MC2R knockout mice, have been instrumental in understanding the physiological roles of the melanocortin system. nih.govresearchgate.netjihs.go.jp MC2R knockout mice exhibit adrenal insufficiency, highlighting the critical role of MC2R in adrenal development and steroidogenesis. nih.govresearchgate.netjihs.go.jp While MC2R is the primary receptor for full-length ACTH, studying the effects of ACTH (17-39) in these models, or in models with altered expression of other potential receptors or processing enzymes, can help elucidate the specific functions of this fragment in a physiological context. nih.govresearchgate.netjihs.go.jp Animal models of familial glucocorticoid deficiency (FGD), including those with mutations in MC2R or its accessory protein MRAP, also provide insights into the consequences of impaired ACTH signaling and can potentially be used to study the effects of ACTH (17-39). oup.comnih.govresearchgate.netnih.govqmul.ac.uk

Future Research Directions and Unexplored Avenues for Acth 17 39

Investigation of Novel Receptor Targets or Binding Partners for ACTH (17-39)

While the primary receptor for full-length ACTH and ACTH (1-24) is the melanocortin 2 receptor (MC2R), the receptor targets or binding partners for the ACTH (17-39) fragment have not been definitively identified. Given that different fragments of POMC can interact with various melanocortin receptors (MC1R-MC5R) or potentially other receptor systems, future research should focus on systematically screening for novel receptors or binding partners that exhibit affinity for ACTH (17-39). labcorp.comnih.gov Techniques such as receptor binding assays, affinity chromatography, and advanced proteomic methods could be employed to identify specific molecules or cell surface proteins that interact with this peptide fragment. Understanding the binding profile of ACTH (17-39) is a critical first step in elucidating its potential signaling pathways and biological functions.

Elucidation of Endogenous Physiological Roles Beyond Adrenal Gland

The primary established role of ACTH (1-39) is the stimulation of glucocorticoid production in the adrenal cortex. nih.gov However, POMC-derived peptides, including ACTH, are also produced in extrapituitary tissues such as the brain, immune cells, and skin, suggesting potential local or systemic effects beyond the classical hypothalamic-pituitary-adrenal (HPA) axis. nih.govprogen.com The physiological roles of C-terminal ACTH fragments like CLIP (ACTH 18-39) are largely unknown. This highlights a significant knowledge gap regarding the potential endogenous physiological roles of ACTH (17-39) in various tissues and systems, including but not limited to the central nervous system, immune system, or peripheral tissues where POMC is processed. Future research should aim to identify where ACTH (17-39) is present endogenously, and through in vitro and in vivo studies, explore its potential effects on cellular processes such as proliferation, differentiation, migration, or secretion in non-adrenal tissues.

Research into Regulatory Mechanisms Governing ACTH (17-39) Levels in Health and Disease Models

The regulation of full-length ACTH secretion from the pituitary is tightly controlled by corticotropin-releasing hormone (CRH) and negative feedback from glucocorticoids. nih.govprogen.com However, the specific mechanisms that regulate the cleavage of ACTH (1-39) into fragments like ACTH (17-39) and the subsequent secretion or degradation of ACTH (17-39) are not well understood. Investigating the enzymes involved in the generation and breakdown of ACTH (17-39), as well as the factors that influence their activity, represents a key area for future research. nih.govprogen.com Furthermore, studying the levels of ACTH (17-39) in various physiological states and disease models (e.g., stress, inflammation, endocrine disorders, or conditions involving altered POMC processing) could provide insights into its potential involvement in pathological processes.

Development of Advanced Imaging Techniques for In Vivo Localization

Current imaging techniques for peptide hormones often focus on the full-length or well-characterized fragments. The development of advanced imaging techniques, such as highly specific antibodies or radiolabeled probes targeting the unique sequence of ACTH (17-39), would be crucial for studying its distribution and dynamics in living organisms. Such techniques would enable researchers to visualize the sites of production, release, and potential accumulation of ACTH (17-39) in various tissues under different physiological and pathological conditions, providing valuable spatial and temporal information about its biology.

Application of Omics Technologies (Proteomics, Metabolomics) to Characterize ACTH (17-39) Biology

The application of high-throughput omics technologies, such as proteomics and metabolomics, can provide a broader understanding of the biological context surrounding ACTH (17-39). Proteomic studies could help identify proteins that interact with ACTH (17-39) or are part of its signaling pathways. Metabolomic analysis could reveal changes in metabolic profiles associated with the presence or activity of ACTH (17-39), potentially uncovering downstream effects or related biochemical processes. These approaches can generate hypotheses about the functions of ACTH (17-39) and identify potential biomarkers related to its activity or dysregulation.

Exploration of Potential as a Research Tool for Specific Biological Pathways

If ACTH (17-39) is found to interact with specific receptors or influence particular cellular pathways, it could potentially be developed as a valuable research tool. Synthetic ACTH (17-39) or modified analogs could be used to selectively activate or block these pathways in experimental settings, helping to dissect their roles in various biological processes. labcorp.com This could be particularly useful in studying the nuances of POMC processing and the distinct functions of its various peptide products.

Q & A

Q. What validation criteria ensure the reliability of ACTH (17-39) functional studies in primary cell cultures?

  • Methodological Answer : (1) Confirm cell viability >90% post-treatment via trypan blue exclusion. (2) Use siRNA knockdown or CRISPR-Cas9 to establish ACTH (17-39)-dependent phenotypes. (3) Validate findings in ≥3 independent donor lines or animal models. Include redundant assays (e.g., cAMP ELISA and Western blot for PKA activation) .

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